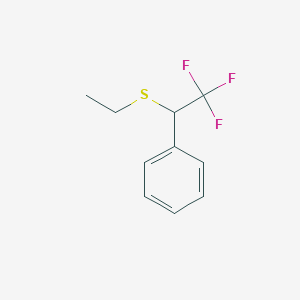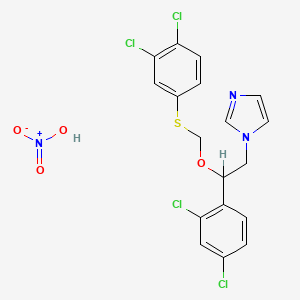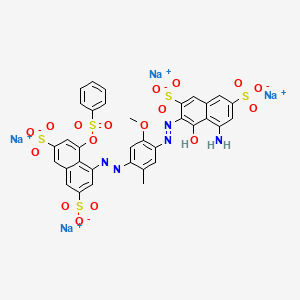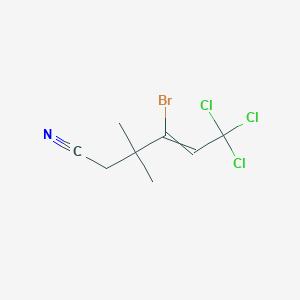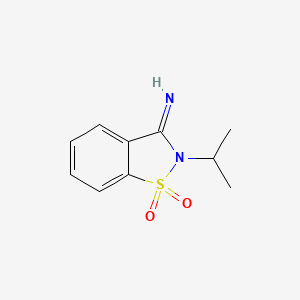
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound that contains a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with isopropyl isocyanate, followed by cyclization to form the benzothiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of the compound.
化学反応の分析
Types of Reactions
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that may involve catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction and conditions used.
科学的研究の応用
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
作用機序
The mechanism of action of 3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival. The compound’s ability to inhibit these pathways contributes to its anticancer properties.
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler analog with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Exhibits anticancer activity.
Uniqueness
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its isopropyl group and imino functionality contribute to its distinct chemical and biological properties, setting it apart from other benzothiazole derivatives.
特性
CAS番号 |
69360-20-9 |
|---|---|
分子式 |
C10H12N2O2S |
分子量 |
224.28 g/mol |
IUPAC名 |
1,1-dioxo-2-propan-2-yl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C10H12N2O2S/c1-7(2)12-10(11)8-5-3-4-6-9(8)15(12,13)14/h3-7,11H,1-2H3 |
InChIキー |
SDOAVGBIWOWILY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=N)C2=CC=CC=C2S1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
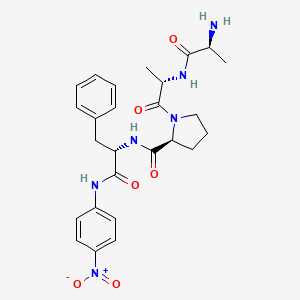

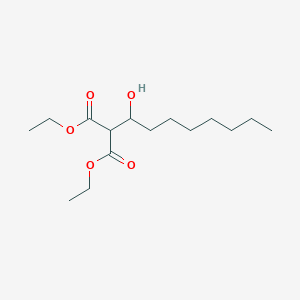
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)


